n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide - 199461-55-7

n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide

Catalog Number: EVT-366477
CAS Number: 199461-55-7
Molecular Formula: C14H9F4NO
Molecular Weight: 283.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Alkylation: The amide nitrogen can be alkylated to introduce various substituents, as exemplified by the synthesis of compound 10g, a potent CETP inhibitor. []
Applications
  • Cancer Research: Researchers explore the anti-cancer potential of N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide derivatives. For instance, hybrid molecules incorporating structural elements from enzalutamide and suberoylanilide hydroxamic acid (SAHA) demonstrated promising activity against enzalutamide-resistant prostate cancer cells. [] Another study investigated N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives as potential anti-breast cancer agents, finding promising results with compound 3i. []
  • Enzyme Inhibition: Compound 10g, a triphenylethanamine derivative containing the N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide scaffold, showed potent inhibition of cholesteryl ester transfer protein (CETP), highlighting its potential in treating dyslipidemia and cardiovascular diseases. [] Further research explored the use of N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide derivatives as inhibitors of factor Xa, a key enzyme in the coagulation cascade. [, ] Researchers designed potent and selective inhibitors like razaxaban (DPC 906, BMS-561389), demonstrating the potential of this chemical scaffold for developing novel anticoagulants. []
  • Antimicrobial Research: Scientists investigate N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide derivatives for their potential antimicrobial properties. For example, two compounds, MMV665953 and MMV665807, exhibited potent anti-staphylococcal and anti-biofilm activity, suggesting their potential as starting points for developing new treatments against bacterial infections. []
  • Neurological Disorders: Researchers explored the potential of N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide derivatives for treating neurological disorders. One study developed TPA023, a triazolopyridazine derivative, as a selective agonist for α2- and α3-containing GABAA receptors. [] This compound displayed anxiolytic effects in rodents and primates without causing sedation, suggesting its potential as a novel treatment for anxiety disorders.

1. 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide []

    Compound Description: This compound is a trifluoromethyl-substituted benzanilide similar to the target compound. It exhibits an interesting case of concomitant dimorphism, where two different crystal forms (Form I and Form II) coexist and simultaneously melt at the same temperature. Form I is centrosymmetric with Z′ = 2, while Form II is noncentrosymmetric with Z′ = 4. Both forms display comparable density and lattice energy [].

    Relevance: This compound shares the core structure of N-(fluorophenyl)-trifluoromethyl benzamide with the target compound. The primary difference lies in the substitution on the aniline ring, with a second trifluoromethyl group at the ortho position instead of a single fluorine atom in the target compound. This structural similarity provides insights into the polymorphism and solid-state properties of these benzamide derivatives.

2. 5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807) []

    Compound Description: This compound, identified as MMV665807, exhibits potent anti-staphylococcal and anti-biofilm properties, particularly against Staphylococcus aureus. It demonstrates bactericidal activity against both methicillin-resistant and methicillin-sensitive S. aureus strains. MMV665807 effectively kills S. aureus biofilms at lower concentrations compared to conventional antibiotics [].

    Relevance: This compound belongs to the N-(phenyl)-trifluoromethyl benzamide class, similar to the target compound. The key structural difference lies in the substitution pattern on the benzamide ring. MMV665807 possesses a 5-chloro-2-hydroxy substitution, while the target compound has no substitutions on the benzamide ring. Despite this difference, the shared core structure suggests potential for exploring the anti-bacterial activity of N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide and its derivatives.

3. 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide, and 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide []

    Compound Description: These three compounds are a series of N-[2-(trifluoromethyl)phenyl]benzamides substituted at the 3-position of the benzamide ring with fluorine, bromine, and iodine, respectively. The crystal structures reveal varying dihedral angles between the benzene rings, indicating conformational flexibility influenced by the substituent size [].

    Relevance: These compounds share the N-(trifluoromethylphenyl)benzamide core structure with the target compound. The difference lies in the halogen substituent at the 3-position of the benzamide ring, with fluorine in the target compound and fluorine, bromine, and iodine in these related compounds. This comparison allows for understanding the impact of different halogens on the molecular conformation and crystal packing of these benzamide derivatives.

Properties

CAS Number

199461-55-7

Product Name

n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-(2-fluorophenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C14H9F4NO

Molecular Weight

283.22 g/mol

InChI

InChI=1S/C14H9F4NO/c15-11-6-1-2-7-12(11)19-13(20)9-4-3-5-10(8-9)14(16,17)18/h1-8H,(H,19,20)

InChI Key

GDAKRRAHPILODI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.